Ethyl 3-fluoro-2-methoxy-6-methylbenzoate
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Overview
Description
Ethyl 3-fluoro-2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, featuring a fluoro, methoxy, and methyl substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-2-methoxy-6-methylbenzoate typically involves the esterification of 3-fluoro-2-methoxy-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-2-methoxy-6-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates depending on the nucleophile used.
Oxidation: Formation of 3-fluoro-2-methoxy-6-methylbenzaldehyde or 3-fluoro-2-methoxy-6-methylbenzoic acid.
Reduction: Formation of 3-fluoro-2-methoxy-6-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 3-fluoro-2-methoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-2-methoxy-6-methylbenzoate involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methyl groups can influence its overall chemical reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-fluoro-2-methoxy-3-methylbenzoate
- Ethyl 2-fluoro-3-methoxy-6-methylbenzoate
Uniqueness
Ethyl 3-fluoro-2-methoxy-6-methylbenzoate is unique due to the specific positioning of its substituents on the benzene ring, which can significantly influence its chemical properties and reactivity compared to its isomers. This unique structure can lead to different biological activities and applications in various fields.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 3-fluoro-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H13FO3/c1-4-15-11(13)9-7(2)5-6-8(12)10(9)14-3/h5-6H,4H2,1-3H3 |
InChI Key |
QANINQDPJBPIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)F)C |
Origin of Product |
United States |
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